molecular formula C20H24N2O3S B2692619 2-(benzylthio)-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)acetamide CAS No. 1206990-58-0

2-(benzylthio)-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)acetamide

Cat. No. B2692619
CAS RN: 1206990-58-0
M. Wt: 372.48
InChI Key: SFNBLXJNHDEZJI-UHFFFAOYSA-N
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Description

The compound “2-(benzylthio)-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)acetamide” is an organic compound containing a benzylthio group, a methoxyethylamino group, and an acetamide group. These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar acetamide group could influence the compound’s solubility in various solvents .

Scientific Research Applications

Anticonvulsant Applications

Researchers have explored the structure-activity relationships of compounds similar to 2-(benzylthio)-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)acetamide, focusing on their anticonvulsant properties. For example, 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have been studied for their anticonvulsant activities, revealing that specific structural features are likely responsible for these effects. The detailed analysis of their crystal structure and stereochemical comparisons with phenytoin, a well-known anticonvulsant, has provided insights into the molecular basis of their activities (Camerman et al., 2005). Further studies on primary amino acid derivatives, focusing on the substitution at the 4'-N'-benzylamide site, have shown potent anticonvulsant activities and pain-attenuating properties, indicating the potential for developing new therapeutic agents (King et al., 2011).

Synthesis and Chemical Properties

The synthesis routes and chemical properties of related compounds have been extensively investigated. One study described a convenient synthesis of the paclitaxel side-chain via a diastereoselective Staudinger reaction, showcasing the synthetic versatility of these molecules (Brown et al., 1998). Moreover, the preparation and evaluation of functionalized alpha-heteroatom-substituted amino acids have demonstrated significant anticonvulsant activity, emphasizing the role of molecular modification in enhancing biological activity (Kohn et al., 1991).

Antimicrobial Activities

Compounds structurally related to 2-(benzylthio)-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)acetamide have also shown promising antimicrobial properties. For instance, novel sulphonamide derivatives have displayed potent antimicrobial activity, highlighting the potential for these compounds to contribute to the development of new antimicrobial agents (Fahim & Ismael, 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended to be a drug, the mechanism of action would depend on the biological target of the drug .

Future Directions

The future directions for research on this compound would depend on its intended use. For instance, if it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

2-[4-[(2-benzylsulfanylacetyl)amino]phenyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-25-12-11-21-19(23)13-16-7-9-18(10-8-16)22-20(24)15-26-14-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNBLXJNHDEZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)acetamide

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